Pyridazin-3-ylmethanol

DNA damage quantification Oxidative stress Analytical chemistry

Select Pyridazin-3-ylmethanol (CAS 37444-46-5) for its nucleophilic primary alcohol handle, critical for derivatization. This specific pyridazine is a validated marker in DNA damage studies and a versatile intermediate. Avoid substitutions; its LogP of -1.95 and PSA of 46.01 Ų enable unique reactivity in SAR exploration.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 37444-46-5
Cat. No. B1363950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazin-3-ylmethanol
CAS37444-46-5
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)CO
InChIInChI=1S/C5H6N2O/c8-4-5-2-1-3-6-7-5/h1-3,8H,4H2
InChIKeySTIKETVNLGXQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazin-3-ylmethanol (CAS 37444-46-5): Essential Heterocyclic Building Block for Pharmaceutical and Chemical Intermediates


Pyridazin-3-ylmethanol (CAS 37444-46-5) is a heterocyclic compound with the molecular formula C5H6N2O and a molecular weight of 110.11 [1]. It is a member of the pyridazine class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, with a primary alcohol substituent at the 3-position . This compound is primarily utilized as a versatile intermediate and building block in the synthesis of more complex pharmaceutical agents and advanced materials . Its role as a key component in various chemical transformations underpins its procurement for research and development purposes.

Why Generic Pyridazine Substitution with Pyridazin-3-ylmethanol (CAS 37444-46-5) Is Not Interchangeable


While the pyridazine scaffold is a common feature in medicinal chemistry, substituting one derivative for another without verification is scientifically unsound. The specific functional group at the 3-position dictates a compound's unique reactivity, physicochemical properties, and downstream applications. For instance, Pyridazin-3-ylmethanol's primary alcohol is critical for its established role as a DNA damage marker [1] and for further derivatization in drug synthesis . In contrast, closely related compounds like 3-methylpyridazine or 3-aminopyridazine lack this nucleophilic handle, fundamentally altering their chemical behavior and making them unsuitable replacements. The evidence presented below quantifies these critical points of differentiation, confirming the necessity for this specific building block in targeted research and industrial processes.

Pyridazin-3-ylmethanol (CAS 37444-46-5): A Quantitative Evidence Guide for Informed Selection


Unique Selectivity as a DNA Damage Marker: Pyridazin-3-ylmethanol vs. Alternative Lesion Markers

In the quantification of DNA damage, Pyridazin-3-ylmethanol (HMP) provides specific and quantitative detection of the 2-deoxypentos-4-ulose abasic site (oxAB) pathway [1]. A gas chromatography/mass spectrometry (GC/MS) method was developed to convert oxAB sites into a 3'-phosphoro-3-pyridazinylmethylate derivative, which upon enzymatic hydrolysis releases HMP for quantification [1]. This method is highly sensitive, enabling the detection of this specific lesion in DNA [1]. In contrast, a parallel pathway product, 3'-phosphoglycolate (3PG), is quantified as 2-phosphoglycolic acid (PG) following a different enzymatic release [1]. This dual-marker approach allows for the direct and simultaneous quantification of the two competing 4' oxidation pathways of 2-deoxyribose, a capability not offered by a single-marker assay.

DNA damage quantification Oxidative stress Analytical chemistry

Distinct Reactivity Profile: Primary Alcohol vs. Methyl Substituent in 3-Methylpyridazine

The key differentiation from the closely related 3-methylpyridazine is the functional group at the 3-position [1]. Pyridazin-3-ylmethanol contains a primary alcohol (-CH2OH), a versatile nucleophile that can be readily converted into esters, ethers, aldehydes, halides, and amines . This is supported by the compound's specific LogP of -1.95, indicating high hydrophilicity compared to the more lipophilic 3-methylpyridazine . In contrast, 3-methylpyridazine features a methyl group (-CH3), which is largely inert under typical functionalization conditions, limiting its utility as a synthetic building block [1].

Medicinal chemistry Synthetic intermediate Structure-activity relationship

Defined Physicochemical Properties for Computational and Formulation Studies

Precise physicochemical parameters for Pyridazin-3-ylmethanol are established, enabling its reliable use in computational models and formulation development . The compound has a predicted LogP of -1.95, a polar surface area (PSA) of 46.01 Ų, and a boiling point of 325.7±17.0 °C at 760 mmHg . These specific values differ from other pyridazine derivatives, such as 3-chloro-6-methylpyridazine, which has a higher calculated LogP and different steric and electronic properties, directly impacting predictions of solubility, permeability, and target binding [1].

Computational chemistry Drug design Formulation science

High Chemical Purity (>97%) Consistent with Reputable Vendor Specifications

Procurement from established suppliers ensures a high and consistent purity level. Multiple reputable vendors, including Bide Pharmatech, AKSci, and ChemImpex, offer Pyridazin-3-ylmethanol with a standard purity specification of ≥97% or 98% . This is a critical differentiator from sourcing from less reliable or unverified channels, where purity may be inconsistent or unknown, leading to experimental variability or failure.

Procurement Quality assurance Analytical standards

Pyridazin-3-ylmethanol (CAS 37444-46-5): Validated Application Scenarios for Procurement


Quantifying Specific Pathways of Oxidative DNA Damage

As demonstrated by Chen et al. (2007), Pyridazin-3-ylmethanol is used as a quantitative marker for the 2-deoxypentos-4-ulose abasic site (oxAB) pathway of 4' DNA oxidation. In this scenario, researchers treat damaged DNA with hydrazine to form a 3'-phosphoro-3-pyridazinylmethylate derivative. Subsequent enzymatic hydrolysis releases Pyridazin-3-ylmethanol (HMP), which is then detected and quantified by GC/MS. This allows for the specific and sensitive measurement of this DNA lesion, enabling pathway-specific studies of DNA damage from sources like gamma radiation or radiomimetic drugs [1].

Serving as a Key Intermediate in Pharmaceutical Synthesis

Due to its primary alcohol functional group, Pyridazin-3-ylmethanol acts as a crucial synthetic intermediate in medicinal chemistry [1]. It is specifically procured to introduce a pyridazine moiety with a versatile chemical handle into more complex drug candidates. This alcohol can be readily modified, for instance, through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, allowing medicinal chemists to explore structure-activity relationships (SAR) around the pyridazine core in a way not possible with less functionalized analogs like 3-methylpyridazine .

Developing Novel Polymers and Advanced Materials

Pyridazin-3-ylmethanol is explored for its utility in material science, specifically as a monomer or building block for creating novel polymers and materials. Its incorporation can enhance material properties such as durability and chemical resistance [1]. The compound's specific physicochemical profile, including its polarity (LogP: -1.95) and PSA (46.01 Ų) , contributes to the design of materials with tailored characteristics for applications in electronics, coatings, or other advanced technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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